2,5,7-Trimethylimidazo[1,2-A]pyrimidine-3-carboxylic acid

Lipophilicity Drug Design ADME

2,5,7-Trimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid (CAS 90830-13-0) is a heterocyclic compound belonging to the imidazo[1,2-a]pyrimidine family, characterized by a fused bicyclic core bearing three methyl substituents at positions 2, 5, and 7 and a carboxylic acid group at position 3. The imidazo[1,2-a]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, exhibiting diverse pharmacological activities including anti-inflammatory, antimicrobial, and anticancer effects.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
CAS No. 90830-13-0
Cat. No. B12919497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,7-Trimethylimidazo[1,2-A]pyrimidine-3-carboxylic acid
CAS90830-13-0
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=NC(=C(N12)C(=O)O)C)C
InChIInChI=1S/C10H11N3O2/c1-5-4-6(2)13-8(9(14)15)7(3)12-10(13)11-5/h4H,1-3H3,(H,14,15)
InChIKeyJXGRBEDSVSAPNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5,7-Trimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid (CAS 90830-13-0): A Trimethyl-Substituted Heterocyclic Scaffold for Medicinal Chemistry and Drug Discovery


2,5,7-Trimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid (CAS 90830-13-0) is a heterocyclic compound belonging to the imidazo[1,2-a]pyrimidine family, characterized by a fused bicyclic core bearing three methyl substituents at positions 2, 5, and 7 and a carboxylic acid group at position 3 . The imidazo[1,2-a]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, exhibiting diverse pharmacological activities including anti-inflammatory, antimicrobial, and anticancer effects [1]. The specific trimethyl substitution pattern of this compound imparts distinct physicochemical properties—notably increased lipophilicity (computed XLogP ≈ 2.2) relative to its unsubstituted and mono-methyl analogs—which may influence membrane permeability, metabolic stability, and target binding profiles [2].

Why 2,5,7-Trimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid Cannot Be Replaced by Generic Imidazo[1,2-a]pyrimidine Analogs


Although imidazo[1,2-a]pyrimidine-3-carboxylic acid derivatives share a common heterocyclic core, substitution patterns critically determine their physicochemical and biological properties. The unsubstituted parent compound (CAS 64951-11-7) has a computed XLogP of approximately 1.0 and a molecular weight of 163.13 g/mol [1], while mono-methyl analogs such as 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid (CAS 90830-11-8) exhibit intermediate lipophilicity with XLogP values on the order of 1.4 . In contrast, the 2,5,7-trimethyl derivative (CAS 90830-13-0) achieves a substantially higher computed XLogP of approximately 2.2 and a molecular weight of 205.21 g/mol . These differences in lipophilicity and steric bulk can directly influence membrane permeability, solubility, protein binding, and metabolic stability—parameters that govern the success of hit-to-lead optimization campaigns. Consequently, substituting the trimethyl compound with a less-substituted analog without compensating for these physicochemical changes risks altering pharmacokinetic profiles and target engagement, undermining the reproducibility of biological results and the integrity of structure–activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 2,5,7-Trimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid vs. Structural Analogs


Enhanced Lipophilicity: XLogP Comparison vs. Unsubstituted and Mono-Methyl Imidazo[1,2-a]pyrimidine-3-carboxylic Acids

The 2,5,7-trimethyl derivative exhibits a computed XLogP of approximately 2.2, representing a 1.2 log-unit increase over the unsubstituted imidazo[1,2-a]pyrimidine-3-carboxylic acid (XLogP ≈ 1.0) [1] and a 0.8 log-unit increase over the 2-methyl analog (XLogP ≈ 1.4) . For context, a ΔlogP of +1.0 can theoretically correspond to an approximate 10-fold increase in membrane partitioning, assuming linear free-energy relationships hold for passive diffusion.

Lipophilicity Drug Design ADME

Increased Molecular Weight and Steric Bulk: Differentiation from Lower Molecular Weight Analogs for PK Modulation

The molecular weight of 2,5,7-trimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid is 205.21 g/mol, compared to 163.13 g/mol for the unsubstituted parent [1], 177.16 g/mol for the 2-methyl analog [2], and 177.16 g/mol for the 7-methyl analog . This represents an increase of approximately 42 g/mol (26%) over the unsubstituted scaffold and 28 g/mol (16%) over the mono-methyl derivatives.

Molecular Properties Pharmacokinetics Scaffold Optimization

Retained TPSA with Increased Lipophilicity: A Favorable ADME Profile for Blood–Brain Barrier Penetration

Despite the substantial increase in lipophilicity and molecular weight, the topological polar surface area (TPSA) of 2,5,7-trimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid remains constant at 67.5 Ų, identical to the unsubstituted [1] and 2-methyl analogs. Compounds with TPSA < 70 Ų and moderate-to-high lipophilicity are generally predicted to possess favorable blood–brain barrier (BBB) permeability profiles. This combination—higher XLogP (2.2 vs. 1.0–1.4) with unchanged TPSA (67.5 Ų)—distinguishes the trimethyl analog from its less lipophilic counterparts while maintaining the same hydrogen-bonding capacity.

TPSA Blood–Brain Barrier CNS Drug Design

Class-Level Anti-Inflammatory Activity: Precedence for Imidazo[1,2-a]pyrimidine-3-carboxylic Acid Scaffolds in In Vivo Inflammation Models

While no direct biological data are available for the 2,5,7-trimethyl compound specifically, the closely related 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid scaffold has demonstrated dose-dependent, cyclooxygenase-independent anti-inflammatory activity in the carrageenan rat paw edema model, achieving efficacy equivalent to 1/2 to 1/3 that of indomethacin, with negligible ulcerogenic action [1]. This class-level anti-inflammatory validation—combined with the trimethyl compound's distinct physicochemical profile (higher XLogP, higher MW, same TPSA)—provides a rational basis for prioritizing this analog in anti-inflammatory drug discovery programs where systemic exposure and target tissue distribution may benefit from increased lipophilicity.

Anti-Inflammatory In Vivo Pharmacology Scaffold Validation

Scaffold Versatility for Derivatization: Three Methyl Groups as Synthetic Handles and Metabolic Shields

The 2,5,7-trimethyl substitution pattern provides three distinct methyl groups that can serve multiple roles in drug design: (a) as steric shields to protect metabolically labile positions on the heterocyclic core from cytochrome P450 oxidation; (b) as conformational modulators influencing the orientation of the 3-carboxylic acid group for target binding; and (c) as potential sites for further functionalization via C–H activation chemistry. In contrast, mono-methyl analogs offer only a single substitution site, limiting the scope for simultaneous optimization of metabolic stability and binding affinity . The imidazo[1,2-a]pyrimidine scaffold is well-established as a privileged structure with numerous synthetic routes available for further derivatization at the 3-position and other ring positions [1].

Synthetic Chemistry Metabolic Stability Derivatization

Optimal Research and Procurement Applications for 2,5,7-Trimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid Based on Differential Evidence


Hit-to-Lead Optimization for CNS-Penetrant Anti-Inflammatory Candidates

Medicinal chemistry teams pursuing orally bioavailable, CNS-penetrant anti-inflammatory agents can prioritize 2,5,7-trimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid as a starting scaffold. The compound's elevated XLogP (≈2.2) combined with TPSA below 70 Ų predicts favorable BBB penetration, while the validated class-level anti-inflammatory activity of imidazo[1,2-a]pyrimidine-3-carboxylic acid derivatives provides mechanistic confidence . The three methyl groups offer metabolic shielding that may address the rapid clearance often observed with less-substituted analogs.

Scaffold-Based Chemical Library Design for Phenotypic Screening

For organizations building diversity-oriented synthesis libraries around privileged scaffolds, the 2,5,7-trimethyl variant offers a distinct region of physicochemical space (MW 205, XLogP 2.2, TPSA 67.5) compared to unsubstituted (MW 163, XLogP 1.0) or mono-methyl analogs (MW 177, XLogP 0.7–1.4) [1]. Including this compound in screening decks expands library coverage in the moderate-lipophilicity range preferred for lead-like chemical space, potentially capturing hits that would be missed by less lipophilic analogs.

SAR Studies Investigating the Impact of Methyl Substitution on Imidazo[1,2-a]pyrimidine Pharmacology

Research groups conducting systematic structure–activity relationship (SAR) investigations of imidazo[1,2-a]pyrimidine-based inhibitors can employ this compound as the fully substituted reference point in a methyl-scanning series (unsubstituted → 2-methyl → 5-methyl → 7-methyl → 2,5,7-trimethyl). This approach enables deconvolution of the individual contributions of each methyl group to target affinity, selectivity, and ADME properties [1].

Prodrug Design Leveraging the 3-Carboxylic Acid Handle

The 3-carboxylic acid group provides a versatile synthetic handle for prodrug strategies (e.g., esterification to improve oral absorption, amidation for targeted delivery). When combined with the trimethyl-substituted core—which already offers enhanced passive permeability relative to less-substituted analogs —the resulting prodrug candidates may achieve superior oral bioavailability compared to those derived from the unsubstituted or mono-methyl parent scaffolds.

Quote Request

Request a Quote for 2,5,7-Trimethylimidazo[1,2-A]pyrimidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.